6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a combination of imidazole, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the sulfonylation of piperazine, and finally, the coupling with a pyridine derivative. Common reagents used in these steps include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole and piperazine rings can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group would produce primary amines.
Scientific Research Applications
6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperazine and pyridine moieties can interact with various biological macromolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolium iodide: Shares the imidazole core but differs in its ionic nature and applications.
Imidazo[1,2-a]pyridines: Similar heterocyclic structure but with different functional groups and biological activities.
Substituted piperazines: Similar piperazine core but with different substituents affecting their chemical and biological properties.
Uniqueness
6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile is unique due to its combination of three distinct heterocyclic moieties, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-[4-(1,2-dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c1-12-18-15(11-19(12)2)24(22,23)21-7-5-20(6-8-21)14-4-3-13(9-16)10-17-14/h3-4,10-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUYYNGGVVOYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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